molecular formula C19H27N6O7P B12800842 Cytidine, P,2',3'-trideoxy-P-methylcytidylyl-(5'.5')-2',3'-dideoxy- CAS No. 131293-24-8

Cytidine, P,2',3'-trideoxy-P-methylcytidylyl-(5'.5')-2',3'-dideoxy-

Cat. No.: B12800842
CAS No.: 131293-24-8
M. Wt: 482.4 g/mol
InChI Key: VCOXLPPOJOQYFP-VXXDSIFFSA-N
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Description

Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The specific synthetic route for Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- would involve:

    Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the ribose sugar to prevent unwanted reactions.

    Glycosylation: Attaching the cytosine base to the protected ribose sugar.

    Deprotection: Removing the protecting groups to yield the final nucleoside analog.

Industrial Production Methods

Industrial production of nucleoside analogs often involves similar steps but on a larger scale. The process may be optimized for yield and purity, and may involve the use of automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

Nucleoside analogs can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups on the ribose sugar can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the cytosine base.

Scientific Research Applications

Nucleoside analogs like Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in the synthesis of more complex molecules.

    Biology: Studied for their effects on nucleic acid synthesis and function.

    Medicine: Investigated as potential antiviral or anticancer agents.

    Industry: Used in the production of pharmaceuticals and diagnostic reagents.

Mechanism of Action

The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the context in which it is used.

Comparison with Similar Compounds

Nucleoside analogs can be compared based on their structure, mechanism of action, and applications. Similar compounds include:

    2’,3’-Dideoxycytidine (ddC): An antiviral agent used in the treatment of HIV.

    5-Fluorouracil (5-FU): An anticancer agent that inhibits thymidylate synthase.

    Azidothymidine (AZT): An antiviral agent used in the treatment of HIV.

Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- may have unique properties or applications that distinguish it from these and other nucleoside analogs.

Properties

CAS No.

131293-24-8

Molecular Formula

C19H27N6O7P

Molecular Weight

482.4 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-5-[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C19H27N6O7P/c1-33(28,29-10-12-2-4-16(31-12)24-8-6-14(20)22-18(24)26)30-11-13-3-5-17(32-13)25-9-7-15(21)23-19(25)27/h6-9,12-13,16-17H,2-5,10-11H2,1H3,(H2,20,22,26)(H2,21,23,27)/t12-,13+,16+,17-,33?

InChI Key

VCOXLPPOJOQYFP-VXXDSIFFSA-N

Isomeric SMILES

CP(=O)(OC[C@H]1CC[C@H](O1)N2C=CC(=NC2=O)N)OC[C@@H]3CC[C@@H](O3)N4C=CC(=NC4=O)N

Canonical SMILES

CP(=O)(OCC1CCC(O1)N2C=CC(=NC2=O)N)OCC3CCC(O3)N4C=CC(=NC4=O)N

Origin of Product

United States

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